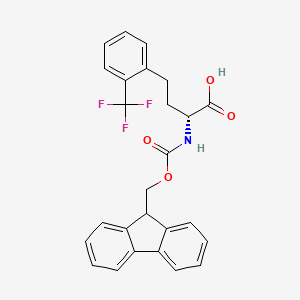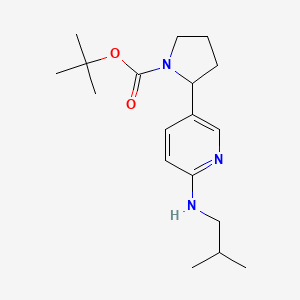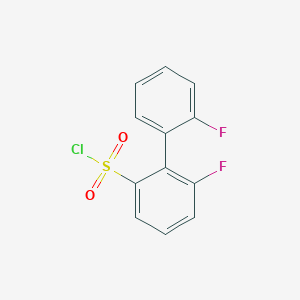
2',6-Difluorobiphenyl-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6-Difluorobiphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H7ClF2O2S and a molecular weight of 288.70 g/mol . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 6 positions, and a sulfonyl chloride group is attached to the 2 position of the biphenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,6-Difluorobiphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6-Difluorobiphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with 2’,6-Difluorobiphenyl-2-sulfonyl chloride include amines and alcohols.
Major Products
The major products formed from reactions involving 2’,6-Difluorobiphenyl-2-sulfonyl chloride include sulfonamides and sulfonate esters .
Applications De Recherche Scientifique
2’,6-Difluorobiphenyl-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the biphenyl moiety.
2,5-Difluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with different substitution patterns.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of difluorobiphenyl.
Uniqueness
2’,6-Difluorobiphenyl-2-sulfonyl chloride is unique due to the presence of both the biphenyl structure and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where both aromaticity and electrophilicity are required .
Propriétés
Formule moléculaire |
C12H7ClF2O2S |
|---|---|
Poids moléculaire |
288.70 g/mol |
Nom IUPAC |
3-fluoro-2-(2-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-6-10(15)12(11)8-4-1-2-5-9(8)14/h1-7H |
Clé InChI |
VXJYGNVMGBRIJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC=C2S(=O)(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



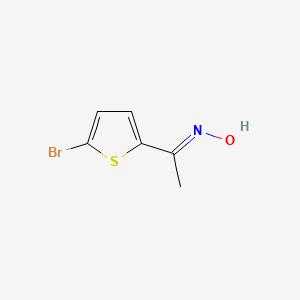
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
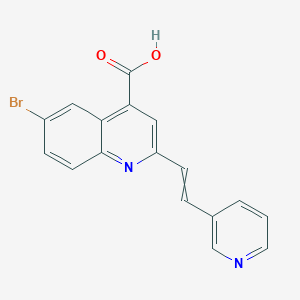
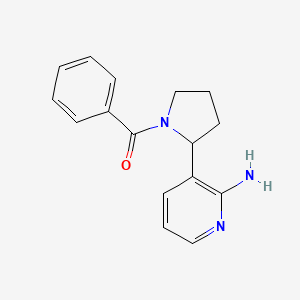
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
